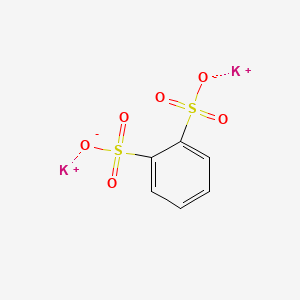

Dipotassium;benzene-1,2-disulfonate

CAS No.:

Cat. No.: VC13340865

Molecular Formula: C6H4K2O6S2

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4K2O6S2 |

|---|---|

| Molecular Weight | 314.4 g/mol |

| IUPAC Name | dipotassium;benzene-1,2-disulfonate |

| Standard InChI | InChI=1S/C6H6O6S2.2K/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12;;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 |

| Standard InChI Key | WUERIJJOLNKVMO-UHFFFAOYSA-L |

| SMILES | C1=CC=C(C(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |

| Canonical SMILES | C1=CC=C(C(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |

Introduction

Structural and Molecular Characteristics

Chemical Identity

Dipotassium benzene-1,2-disulfonate is systematically named dipotassium;benzene-1,2-disulfonate under IUPAC nomenclature. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 5710-54-3 | |

| Molecular Formula | C₆H₄K₂O₆S₂ | |

| Molecular Weight | 314.42 g/mol | |

| SMILES Notation | [K+].[K+].C1=CC=CC(=C1S([O-])(=O)=O)S([O-])(=O)=O |

The compound’s structure features a benzene ring with sulfonate (-SO₃⁻) groups at adjacent positions, balanced by potassium ions. X-ray crystallography confirms a planar aromatic system with sulfonate oxygen atoms participating in ionic interactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a two-step process:

-

Sulfonation of Benzene: Benzene reacts with concentrated sulfuric acid (H₂SO₄) or oleum (fuming sulfuric acid) at 150–200°C. This step introduces sulfonate groups via electrophilic aromatic substitution .

-

Neutralization: The resulting benzene-1,2-disulfonic acid is treated with potassium hydroxide (KOH) to form the dipotassium salt.

Reaction Mechanism:

Industrial-Scale Optimization

A patented distillation process enhances yield and purity :

-

Vacuum Distillation: The reaction mixture is distilled under reduced pressure (5–30 mm Hg) to separate byproducts like benzene monosulfonic acid and excess sulfuric acid.

-

Catalyst Recycling: Alkali metal sulfates (e.g., K₂SO₄) and potassium benzene monosulfonate are reintroduced to subsequent batches, reducing waste and improving efficiency .

Table 1: Comparison of Synthesis Conditions

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 150–200°C | 150–270°C |

| Pressure | Ambient | 5–30 mm Hg |

| Catalyst | None | K₂SO₄ + K-benzene monosulfonate |

| Yield | 70–85% | 90–95% |

Physicochemical Properties

Solubility and Stability

The compound is highly soluble in water (≥200 g/L at 25°C) due to its ionic sulfonate groups. It remains stable under ambient conditions but decomposes above 300°C, releasing sulfur oxides.

Reactivity

-

Electrophilic Substitution: The benzene ring undergoes nitration or halogenation at the 4-position, guided by the meta-directing sulfonate groups.

-

Coordination Chemistry: Potassium ions interact with crown ethers and other macrocyclic ligands, enabling applications in supramolecular chemistry .

Industrial and Scientific Applications

Dye and Pigment Manufacturing

Dipotassium benzene-1,2-disulfonate acts as a dispersing agent in azo dye synthesis, improving color uniformity and solubility.

Biological Research

-

Buffer Systems: The compound stabilizes pH in biochemical assays (pH 6–8) via its sulfonate groups’ buffering capacity.

-

Protein Studies: It disrupts hydrophobic interactions in protein folding analyses, aiding structural studies.

Table 2: Key Applications

| Application | Mechanism | Example Use Case |

|---|---|---|

| Detergent Formulations | Enhances solubility of nonpolar stains | Laundry detergents |

| Electroplating | Improves electrolyte conductivity | Copper electrodeposition |

| Analytical Chemistry | Ion-pairing reagent for HPLC | Separation of carboxylic acids |

Comparative Analysis with Analogues

Table 3: Comparison with Sodium Benzene-1,3-Disulfonate

| Property | Dipotassium Benzene-1,2-Disulfonate | Sodium Benzene-1,3-Disulfonate |

|---|---|---|

| Water Solubility | 200 g/L | 150 g/L |

| Thermal Stability | Decomposes at 300°C | Decomposes at 280°C |

| Reactivity in EAS | Meta-directing | Para-directing |

The 1,2-disulfonation pattern confers distinct electronic effects, making the dipotassium salt more reactive in substitution reactions than its 1,3-isomer.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume